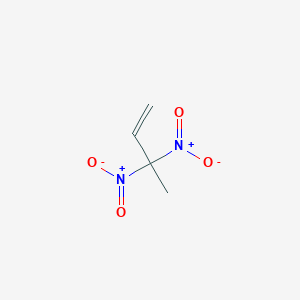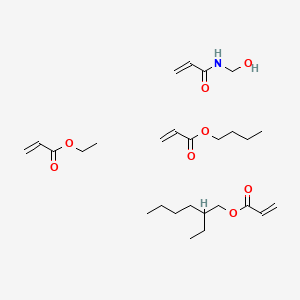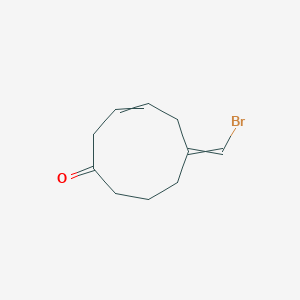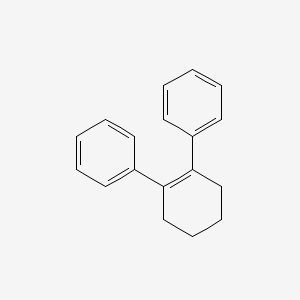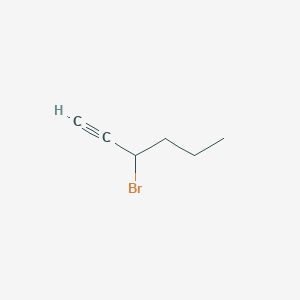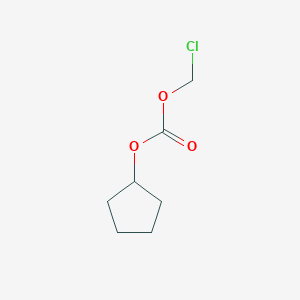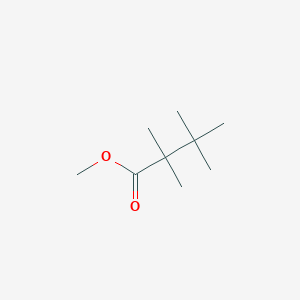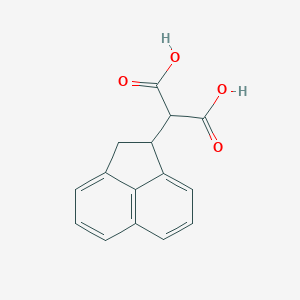![molecular formula C14H14O2 B14661984 1,4-Bis[(but-2-yn-1-yl)oxy]benzene CAS No. 38457-29-3](/img/structure/B14661984.png)
1,4-Bis[(but-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C14H14O2 It is characterized by a benzene ring substituted with two but-2-yn-1-yloxy groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} ]
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted derivatives with amine or thiol groups
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(but-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(but-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its alkyne groups. These groups can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but with ethylhexyl groups instead of but-2-yn-1-yl groups.
1,4-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar structure but with prop-2-yn-1-yl groups.
1,4-Bis[(4-aminophenoxy)benzene]: Contains amino groups instead of alkyne groups.
Uniqueness
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is unique due to its alkyne groups, which provide distinct reactivity compared to similar compounds with different substituents. This reactivity makes it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
38457-29-3 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,4-bis(but-2-ynoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
MHKBSQQMZUSIQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC1=CC=C(C=C1)OCC#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
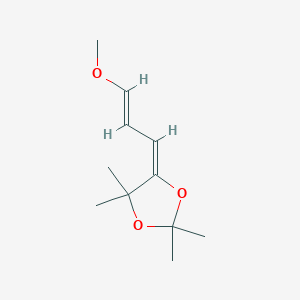
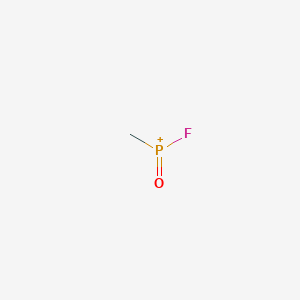

![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
